4-Methylpyridine-2-carbonyl chloride

Vue d'ensemble

Description

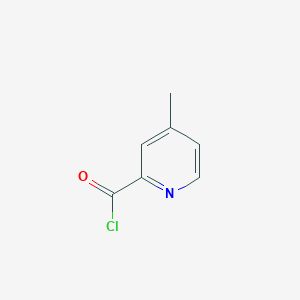

4-Methylpyridine-2-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylpyridine-2-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine-2-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows:

C7H7NO2+SOCl2→C7H6ClNO+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of the starting material to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylpyridine-2-carboxylic acid.

Reduction: It can be reduced to 4-methylpyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under mild to moderate conditions.

Hydrolysis: Water or aqueous base (NaOH) under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

4-Methylpyridine-2-carboxylic acid: Formed from hydrolysis.

4-Methylpyridine-2-methanol: Formed from reduction.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Methylpyridine-2-carbonyl chloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic medications. The compound's ability to participate in nucleophilic substitution reactions makes it suitable for synthesizing various bioactive molecules.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this chloride have shown effectiveness against specific bacterial strains, indicating its potential in developing new antibiotics .

Agricultural Chemicals

This compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its reactivity allows for the modification of active ingredients to enhance crop protection and yield.

Data Table: Agrochemical Applications

| Compound Type | Application | Example Use Case |

|---|---|---|

| Herbicides | Weed control | Formulation of selective herbicides |

| Fungicides | Fungal disease management | Development of systemic fungicides |

Organic Synthesis

In organic chemistry, this compound is a valuable reagent for synthesizing complex organic molecules. Its electrophilic nature allows it to react with various nucleophiles, facilitating the construction of intricate molecular architectures.

Case Study: Synthesis of Complex Molecules

A study highlighted the use of this compound in synthesizing pyridine derivatives through multi-step reactions. The resulting compounds demonstrated interesting biological activities, showcasing the compound's utility in drug discovery .

Material Science

The compound finds applications in material science, particularly in developing specialty polymers and coatings. Its incorporation into polymer matrices can enhance durability and chemical resistance.

Data Table: Material Science Applications

| Application Type | Benefit | Example Use Case |

|---|---|---|

| Specialty Polymers | Enhanced durability | Coatings for automotive applications |

| Chemical Resistance | Improved longevity | Protective coatings for industrial use |

Research and Development

In research laboratories, this compound is frequently used to develop new chemical reactions and methodologies. Its versatility as a reagent facilitates advancements in synthetic methods and reaction mechanisms.

Case Study: Method Development

Researchers have employed this compound to explore novel synthetic pathways that improve yields and reduce reaction times in organic synthesis. These methodologies have been published in reputable journals, contributing to the broader field of synthetic chemistry .

Mécanisme D'action

The mechanism of action of 4-methylpyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group (COCl) is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.

Comparaison Avec Des Composés Similaires

- 2-Chloro-6-methylpyridine-4-carbonyl chloride

- 4-Methylpyridine-2-carboxylic acid

- 4-Methylpyridine-2-methanol

Comparison: 4-Methylpyridine-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity compared to its analogs. For instance, 4-methylpyridine-2-carboxylic acid lacks the electrophilic carbonyl chloride group, making it less reactive in nucleophilic substitution reactions. Similarly, 4-methylpyridine-2-methanol, being an alcohol, exhibits different reactivity patterns, primarily undergoing oxidation and esterification reactions.

Activité Biologique

4-Methylpyridine-2-carbonyl chloride, a derivative of pyridine, has garnered attention due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C_7H_8ClNO) features a pyridine ring substituted with a carbonyl chloride group at the 2-position and a methyl group at the 4-position. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the pyridine nucleus can effectively inhibit a range of bacterial strains. The following table summarizes some findings related to the antibacterial activity of pyridine derivatives, including this compound:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | 0.0039 - 0.025 mg/mL |

| Other pyridine derivatives | Various Gram-positive and Gram-negative bacteria | Varies (0.0048 - 0.039 mg/mL) |

Studies have demonstrated that this compound exhibits effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to other known antimicrobial agents .

Antiviral Activity

The antiviral potential of pyridine derivatives is also noteworthy. Recent investigations have highlighted that certain pyridine compounds can inhibit viral replication, particularly in the context of emerging viral threats like SARS-CoV-2. The mechanism often involves interference with viral entry or replication processes within host cells.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this compound has been studied for its anti-inflammatory effects. A related compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests that modifications to the pyridine structure can enhance anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a recent study by Marek et al., a series of pyridine derivatives were synthesized and tested against various bacterial strains. The results indicated that those with longer alkyl chains exhibited superior antimicrobial activity compared to their shorter counterparts . This finding underscores the importance of chemical structure in determining biological efficacy.

Evaluation in Clinical Models

Another significant study evaluated the pharmacokinetic profiles of pyridine-based compounds in pain models. The selected compound showed promising results compared to traditional NSAIDs like diclofenac, indicating its potential for clinical applications in pain management .

Propriétés

IUPAC Name |

4-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRWPUAYKGVZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664495 | |

| Record name | 4-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640296-10-2 | |

| Record name | 4-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.